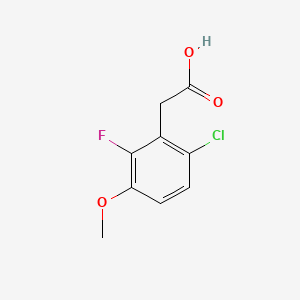

6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVJYTRCVDHYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

CAS Number: 1017777-83-1

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the compound 6-Chloro-2-fluoro-3-methoxyphenylacetic acid. Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including widely-used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The specific substitutions on the phenyl ring—chloro, fluoro, and methoxy groups—are known to significantly modulate a molecule's physicochemical properties and biological activity.[3][4] This guide provides a detailed overview of the available technical data for this specific scaffold, its synthesis, and its potential, yet currently underexplored, applications in drug discovery. While this compound is noted as a key intermediate in the synthesis of advanced agrochemicals, its structural motifs warrant consideration for broader pharmacological screening.[5][6]

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1017777-83-1 | [6] |

| Molecular Formula | C₉H₈ClFO₃ | [7] |

| Molecular Weight | 218.61 g/mol | [7] |

| Canonical SMILES | COC1=C(C(=C(C=C1)Cl)CC(=O)O)F | N/A |

| Purity | Typically available at ≥97% | [6] |

Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization.

Synthesis Pathway and Mechanistic Rationale

The most logical synthetic route begins with the commercially available starting material, 2-chloro-6-fluoroanisole.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (Intermediate)

This initial step is well-documented in patent literature concerning the synthesis of herbicidal compounds.[5][6]

-

Protocol:

-

Dissolve 2-chloro-6-fluoroanisole in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the reaction mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the reactivity of the organolithium reagent and prevent side reactions.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The n-BuLi acts as a strong base, selectively deprotonating the aromatic ring at the position ortho to the fluorine atom. The fluorine atom is a more powerful ortho-directing group than the methoxy or chloro substituents in this context, ensuring high regioselectivity.

-

After stirring for a period to ensure complete lithiation, quench the resulting aryllithium intermediate by adding an electrophilic boron source, such as trimethyl borate (B(OMe)₃).

-

Allow the reaction to slowly warm to room temperature.

-

Perform an acidic workup (e.g., with aqueous HCl) to hydrolyze the boronate ester, yielding the desired 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

-

-

Causality and Trustworthiness: The use of directed ortho-metalation is a robust and well-established method for the regioselective functionalization of aromatic rings. The low temperature is essential for the stability of the aryllithium intermediate, preventing decomposition or undesired side reactions. This self-validating system relies on the predictable directing effects of the substituents on the aromatic ring.

Step 2: Homologation to the Phenylacetic Acid (Proposed)

To convert the boronic acid or a corresponding benzoic acid to the target phenylacetic acid, a one-carbon homologation is required. The Arndt-Eistert synthesis is a classic and reliable method for this transformation.[8][9][10][11]

-

Hypothetical Protocol (Requires Experimental Validation):

-

First, the 4-chloro-2-fluoro-3-methoxyphenylboronic acid would need to be converted to the corresponding benzoic acid. This can often be achieved through oxidation.

-

The resulting 6-chloro-2-fluoro-3-methoxybenzoic acid is then converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride. This activation step is necessary for the next reaction.

-

The acid chloride is then carefully reacted with diazomethane (CH₂N₂), a hazardous but effective reagent, to form an α-diazoketone intermediate. Due to the explosive and toxic nature of diazomethane, safer alternatives like trimethylsilyldiazomethane are often preferred in modern synthesis.[10]

-

The α-diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver(I) salt (e.g., silver oxide, Ag₂O) in the presence of a nucleophile, in this case, water.

-

The rearrangement produces a ketene intermediate, which is immediately trapped by water to yield the final product, this compound.

-

-

Scientific Rationale: The Arndt-Eistert reaction provides a reliable method to extend a carboxylic acid by a single methylene (-CH₂-) unit.[9] Each step follows a well-understood mechanism. The conversion to the acid chloride increases the electrophilicity of the carbonyl carbon for attack by diazomethane. The Wolff rearrangement is a pericyclic reaction that proceeds with the retention of stereochemistry at the migrating carbon, although this is not a factor for an aryl group.[8]

Applications in Drug Discovery and Development

While the primary documented application of this compound is as a synthetic intermediate for herbicides, its structural features suggest potential, yet unexplored, utility in medicinal chemistry.

-

Phenylacetic Acid Scaffold: This core structure is prevalent in many NSAIDs, where it facilitates the inhibition of cyclooxygenase (COX) enzymes.[2] The substitution pattern significantly influences potency and selectivity.

-

Halogen and Methoxy Substitution:

-

Fluorine: The inclusion of fluorine is a common strategy in drug design to enhance metabolic stability, improve binding affinity (through interactions with protein backbones), and modulate pKa.

-

Chlorine: Chlorine substituents can increase lipophilicity, potentially improving membrane permeability. The position of the chlorine atom can drastically alter biological activity.[4]

-

Methoxy Group: A methoxy group can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a site for phase I metabolism, potentially leading to active metabolites.

-

Given these features, this compound represents a candidate for inclusion in screening libraries targeting a range of biological pathways. Its potential as a fragment or starting point for the development of novel therapeutics in areas such as inflammation, oncology, or metabolic diseases should not be overlooked by the drug discovery community.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory precautions for handling fine chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. synarchive.com [synarchive.com]

- 6. Page loading... [guidechem.com]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 10. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

physicochemical properties of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Profile

This compound is a substituted phenylacetic acid derivative. The parent compound, phenylacetic acid, is a well-known organic compound found naturally as an auxin in plants and as a catabolite of phenylalanine in humans.[1][2][3] The strategic placement of chloro, fluoro, and methoxy groups on the phenyl ring significantly modifies the molecule's electronic and steric properties, thereby altering its physicochemical characteristics. Understanding these properties is paramount for professionals in drug discovery and development, as they govern a molecule's behavior from benchtop formulation to its ultimate biological fate (ADME - Absorption, Distribution, Metabolism, and Excretion). This guide provides a detailed examination of the core physicochemical parameters of this compound, offering both theoretical insights and practical experimental frameworks.

Molecular Identity and Structural Analysis

A molecule's identity is the foundation of its chemical behavior. The specific arrangement of functional groups in this compound dictates its reactivity, polarity, and intermolecular interactions.

-

IUPAC Name: 2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid

-

Molecular Formula: C₉H₈ClFO₃

-

Molecular Weight: 218.61 g/mol [5]

The structure features a carboxylic acid moiety, which is the primary determinant of its acidic nature. The substituents on the aromatic ring each contribute uniquely:

-

Chlorine (C6): An electron-withdrawing group that increases the acidity of the carboxylic proton through inductive effects. Its size can also introduce steric hindrance.

-

Fluorine (C2): The most electronegative element, it strongly withdraws electron density, further enhancing the acidity of the carboxylic acid. Its small size minimizes steric impact compared to other halogens.

-

Methoxy Group (C3): This group can exert a dual electronic effect: it is electron-withdrawing inductively but electron-donating through resonance. Its position relative to the other groups and the acetic acid side chain determines its net influence.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

Acidity and Ionization (pKa)

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for an ionizable compound. It defines the pH at which the compound exists in a 50:50 equilibrium between its neutral (protonated) and ionized (deprotonated) forms. This equilibrium directly impacts solubility, permeability, and receptor binding. For a carboxylic acid, lower pKa values indicate a stronger acid.

The electron-withdrawing nature of the chlorine and fluorine substituents is expected to lower the pKa of this compound relative to the parent phenylacetic acid (pKa ≈ 4.31).[1]

Caption: Ionization equilibrium of a carboxylic acid as a function of pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a reliable and widely used technique for determining the pKa of soluble compounds.[6][7][8]

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

Methodology:

-

Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like methanol or ethanol may be used, but the result will be an apparent pKa (pKaapp) that requires extrapolation to 0% co-solvent.

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Begin stirring and record the initial pH.

-

Data Collection: Add small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M) and record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.

Lipophilicity (logP)

Lipophilicity, the "fat-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes. It is quantified by the octanol-water partition coefficient (P), or its logarithmic form, logP.[9] A positive logP indicates a preference for the lipid-like octanol phase (hydrophobic), while a negative logP indicates a preference for the aqueous phase (hydrophilic).[10]

-

logP < 0: Predominantly hydrophilic.

-

0 < logP < 3: Balanced solubility, often a target for orally available drugs.

-

logP > 3: Increasingly lipophilic, may suffer from poor aqueous solubility or high metabolic turnover.

The presence of the halogen and methoxy groups suggests that this compound will have a significantly higher logP than unsubstituted phenylacetic acid (logP ≈ 1.41).[2]

Experimental Protocol: logP Determination by Shake-Flask Method

This is the "gold standard" method for experimental logP determination.[9]

Principle: The compound is partitioned between two immiscible phases, n-octanol (simulating a lipid environment) and a pH 7.4 buffer (simulating physiological pH). After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Caption: Workflow for the Shake-Flask logP determination method.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.[11]

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.[12]

-

Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[13][14] The solubility of an ionizable compound like this compound is highly dependent on pH.

-

At pH << pKa: The compound is primarily in its neutral, less soluble form (R-COOH).

-

At pH >> pKa: The compound is primarily in its ionized, more soluble salt form (R-COO⁻).

Therefore, determining the pH-solubility profile is essential. According to Biopharmaceutics Classification System (BCS) guidelines, solubility is often determined across a physiological pH range (e.g., 1.2 to 6.8).[15][16]

Experimental Protocol: Equilibrium (Thermodynamic) Solubility Determination

This method measures the true equilibrium solubility of a compound.[14]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until the solution is saturated and equilibrium is reached. The concentration of the dissolved compound is then measured.

Methodology:

-

System Setup: Add an excess amount of solid this compound to several vials, each containing a buffer of a different pH (e.g., pH 1.2, 4.5, 6.8). The excess solid ensures that saturation will be reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

Sample Preparation: After equilibration, allow the vials to stand for the undissolved solid to settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL for each pH condition.

Summary of Physicochemical Data

The following table summarizes the key based on available data and chemical principles. Note: Experimental values for this specific compound are not widely published; therefore, some values are predictions based on its structure and comparison to analogues.

| Property | Value / Expected Range | Significance in Drug Development |

| Molecular Weight | 218.61 g/mol [5] | Influences diffusion and permeability; within the typical range for small molecule drugs. |

| pKa | Expected: 3.0 - 4.0 | Determines ionization state, impacting solubility and absorption in the GI tract. |

| logP (calculated) | Expected: 2.5 - 3.5 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Aqueous Solubility | pH-dependent | Critical for dissolution and bioavailability; expected to be low at acidic pH and higher at neutral/basic pH. |

| Appearance | White Crystals[5] | Basic physical property and indicator of solid-state form. |

Conclusion: A Profile for Application

The physicochemical profile of this compound reveals a molecule with characteristics typical of a modern drug candidate. Its acidic nature, governed by a pKa likely in the range of 3-4, dictates a significant pH-dependent solubility profile. The balanced lipophilicity, suggested by an expected logP between 2.5 and 3.5, points towards a favorable permeability across biological membranes. These properties, born from the specific combination of chloro, fluoro, and methoxy substituents, provide a critical foundation for researchers. Whether for designing formulation strategies to enhance solubility, predicting in vivo behavior, or understanding structure-activity relationships, the in-depth knowledge of these core parameters is the first and most vital step toward harnessing the compound's full potential in scientific and therapeutic applications.

References

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]

- 3. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. agilent.com [agilent.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. who.int [who.int]

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Phenylacetic Acids in Medicinal Chemistry

Phenylacetic acid and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The strategic incorporation of various substituents onto the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[2] This targeted modification is a key strategy in modern drug discovery, enabling the optimization of lead compounds into effective and safe medicines. The subject of this guide, 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, is a prime example of a highly functionalized phenylacetic acid derivative with significant potential as a versatile building block in the synthesis of novel pharmaceuticals.[3] The presence of chloro, fluoro, and methoxy groups on the phenyl ring offers a unique combination of electronic and steric properties that can profoundly influence a molecule's biological activity.[2]

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, tailored for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₉H₈ClFO₃ and a molecular weight of 218.61 g/mol .[4] The molecule features a benzene ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 2-position, a methoxy group at the 3-position, and an acetic acid moiety at the 1-position.

| Property | Value | Source |

| CAS Number | 1017777-83-1 | [4] |

| Molecular Formula | C₉H₈ClFO₃ | [4] |

| Molecular Weight | 218.61 g/mol | [4] |

| Appearance | White crystalline solid | |

| pKa | 3.66 ± 0.10 (Predicted) | [4] |

| Solubility | Very slightly soluble in water (0.24 g/L at 25 °C) | [4] |

A Strategic Synthetic Pathway

A logical and efficient synthetic route to this compound commences with the commercially available building block, 6-chloro-2-fluoro-3-methoxybenzaldehyde. This starting material provides the core substituted phenyl ring, streamlining the synthetic process. The synthesis can be conceptualized in two primary stages: the oxidation of the aldehyde to a carboxylic acid, followed by a one-carbon homologation to yield the desired phenylacetic acid.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, a compound of interest in contemporary research and development. In the absence of a complete, publicly available Safety Data Sheet (SDS) for this specific molecule (CAS No. 1017777-83-1), this document synthesizes critical safety information from structurally analogous compounds and established laboratory best practices. It is designed to empower researchers to work safely and effectively by understanding the why behind each recommendation, fostering a proactive safety culture.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the limited specific data for this compound, a conservative approach to hazard identification is paramount. We will extrapolate potential hazards from the known profile of a close structural analog, 4-Chloro-2-fluoro-3-methoxyphenylacetic acid , and other substituted phenylacetic acids.

Based on these analogs, this compound should be treated as a compound that is potentially:

-

Harmful if swallowed.

-

Causes skin irritation (Category 2).

-

Causes serious eye irritation (Category 2).

-

May cause respiratory irritation (Category 3).

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of material being used, the nature of the experimental procedures, and the potential for dust generation or aerosolization.

Inferred Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

This table is an inferred classification based on available data for analogous compounds and should be used as a preliminary guide pending the availability of a specific SDS.

Engineering and Administrative Controls: The First Lines of Defense

The primary objective is to minimize exposure through robust engineering and administrative controls. Personal Protective Equipment (PPE) should be considered the final line of defense.

Engineering Controls

-

Ventilation: All manipulations of powdered this compound that could generate dust must be performed in a certified chemical fume hood. The fume hood provides a physical barrier and active ventilation to protect the user from inhaling airborne particles.

-

Weighing Enclosures: For high-accuracy weighing where fume hood drafts may interfere, a ventilated balance enclosure or powder containment hood is recommended.

-

Accessible Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound.

-

Training: All personnel handling the compound must be trained on its potential hazards and the specific procedures outlined in the SOPs.

-

Restricted Access: Designate specific areas for the handling and storage of this compound, with access limited to authorized and trained personnel.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Hands should be thoroughly washed after handling the compound, even if gloves were worn.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate PPE must be worn at all times when handling this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated or damaged.

-

Body Protection: A laboratory coat is required to protect against skin contact.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during certain high-risk procedures, a NIOSH-approved respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.

Handling and Storage: A Protocol for Stability and Safety

Proper handling and storage are critical to maintaining the integrity of

The Emerging Potential of 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid in Medicinal Chemistry: A Technical Guide

Abstract

This technical guide explores the untapped potential of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid as a versatile scaffold in modern medicinal chemistry. While direct biological data for this specific molecule is not yet publicly available, a comprehensive analysis of structurally related phenylacetic acid derivatives provides a strong rationale for its investigation across multiple therapeutic areas. This document synthesizes current knowledge to propose potential applications, outlines a viable synthetic pathway, and provides detailed experimental protocols for the biological evaluation of this promising compound. We will delve into its potential as a novel non-steroidal anti-inflammatory drug (NSAID), a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), and a ligand for Liver X Receptors (LXRs), offering a roadmap for researchers and drug development professionals to unlock its therapeutic value.

Introduction: The Phenylacetic Acid Scaffold and the Rationale for Substitution

Phenylacetic acid and its derivatives are a cornerstone in pharmaceutical development, serving as the foundational structure for a multitude of approved drugs.[1][2] Their prevalence stems from a favorable combination of physicochemical properties, synthetic accessibility, and the ability to interact with a diverse range of biological targets. The core phenylacetic acid moiety provides a crucial acidic group for target binding and a phenyl ring that can be strategically decorated with substituents to modulate potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, presents a unique substitution pattern that is hypothesized to confer advantageous pharmacological characteristics. The strategic placement of chloro, fluoro, and methoxy groups can significantly influence the electronic and steric profile of the molecule.

-

Fluorine Substitution: The presence of a fluorine atom at the 2-position can enhance metabolic stability by blocking a potential site of oxidation.[3][4] Its high electronegativity can also modulate the acidity of the carboxylic acid and influence binding interactions with target proteins.[3][4]

-

Chlorine Substitution: The chloro group at the 6-position is a lipophilic, electron-withdrawing group that can improve membrane permeability and binding affinity.[5]

-

Methoxy Substitution: The methoxy group at the 3-position is an electron-donating group that can influence the overall electronic distribution of the aromatic ring and potentially form hydrogen bonds with the target protein.

This combination of substituents suggests that this compound could be a valuable building block for developing novel therapeutics with improved efficacy and safety profiles.

Synthesis of this compound

A straightforward and efficient synthesis of the target compound can be envisioned starting from the commercially available 6-Chloro-2-fluoro-3-methoxybenzaldehyde.[6][7] The proposed synthetic route involves a two-step process: reduction of the aldehyde to the corresponding alcohol, followed by a one-carbon homologation to the carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Reduction of 6-Chloro-2-fluoro-3-methoxybenzaldehyde to (6-Chloro-2-fluoro-3-methoxyphenyl)methanol

-

To a stirred solution of 6-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6-7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude (6-Chloro-2-fluoro-3-methoxyphenyl)methanol, which can be used in the next step without further purification.

Step 2: Conversion of (6-Chloro-2-fluoro-3-methoxyphenyl)methanol to this compound

This transformation can be achieved via a two-step sequence involving conversion to the benzyl chloride followed by cyanation and hydrolysis, or more directly using methods like the Arndt-Eistert homologation, though the former is often more practical on a larger scale.

-

Via Benzyl Cyanide:

-

Convert the alcohol to the corresponding benzyl chloride using thionyl chloride or a similar chlorinating agent.

-

React the benzyl chloride with sodium cyanide in a suitable solvent (e.g., DMSO or acetone/water) to form the benzyl cyanide.

-

Hydrolyze the nitrile to the carboxylic acid under acidic or basic conditions.

-

A more direct, albeit potentially lower-yielding, one-pot conversion from the aldehyde can also be considered using the Willgerodt-Kindler reaction, though this is typically more effective for acetophenones.[2][8][9][10]

Diagram: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally similar phenylacetic acid derivatives, we propose three primary areas of investigation for this compound:

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Many widely used NSAIDs, such as diclofenac, are phenylacetic acid derivatives.[1][11][12][13][14] These drugs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The structural similarity of our target compound to diclofenac suggests it may also possess COX inhibitory activity. The specific substitution pattern could influence its selectivity for COX-1 versus COX-2, potentially leading to a more favorable gastrointestinal safety profile.

Diagram: NSAID Mechanism of Action

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are nuclear receptors that play a critical role in regulating lipid and glucose metabolism. Phenylacetic acid derivatives have been identified as potent agonists for various PPAR isoforms.[15] Specifically, they have been developed as PPARα/γ dual agonists for the treatment of type 2 diabetes and dyslipidemia, and as PPARδ partial agonists.[1][16][17][18] The unique electronic and steric properties of this compound make it an interesting candidate for a novel PPAR modulator, potentially with a unique selectivity profile.

Table: Phenylacetic Acid Derivatives as PPAR Agonists

| Compound Type | PPAR Isoform(s) | Therapeutic Potential |

| Dithiolane thiazolidinedione- and phenylacetic acid-based compounds | PPARγ | Type 2 diabetes, atherosclerosis, inflammatory diseases[16] |

| Alpha-aryloxyphenylacetic acids | PPARα/γ dual agonists | Type 2 diabetes, dyslipidemia[1] |

| Phenoxyacetic acids | PPARδ partial agonists | Metabolic disorders[17] |

Liver X Receptor (LXR) Modulators

LXRs are another class of nuclear receptors that are key regulators of cholesterol, fatty acid, and carbohydrate metabolism.[19] LXR agonists are being investigated for the treatment of atherosclerosis, inflammation, and Alzheimer's disease.[20][21][22][23] Given that some phenylacetic acid derivatives have shown activity as LXR modulators, it is plausible that this compound could also interact with these receptors.

Proposed Biological Evaluation

To validate the hypothesized therapeutic potential of this compound, a series of in vitro and in vivo assays are recommended.

Experimental Protocol: Biological Assays

4.1. COX Inhibition Assay

-

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2.

-

Methodology: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

-

Prepare a series of dilutions of the test compound.

-

Incubate the compound with purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin F2α (PGF2α) using a specific antibody and a colorimetric or fluorometric probe.

-

Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (COX-1 IC50 / COX-2 IC50).

-

4.2. PPAR Transactivation Assay

-

Objective: To assess the agonist activity of the compound on PPARα, PPARγ, and PPARδ.

-

Methodology: Employ a cell-based reporter gene assay.

-

Co-transfect a suitable cell line (e.g., HEK293T) with expression vectors for the ligand-binding domain of each PPAR isoform fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

-

Treat the transfected cells with various concentrations of the test compound.

-

Measure the reporter gene activity (e.g., luminescence).

-

Calculate the EC50 values for each PPAR isoform.

-

4.3. LXR Reporter Gene Assay

-

Objective: To determine if the compound can activate LXRα and LXRβ.

-

Methodology: Similar to the PPAR transactivation assay, using LXR expression vectors and an LXR-responsive reporter plasmid.

Conclusion

While this compound is a relatively unexplored molecule, the wealth of data on related phenylacetic acid derivatives provides a compelling case for its investigation as a novel therapeutic agent. Its unique substitution pattern holds the promise of enhanced potency, selectivity, and pharmacokinetic properties. The proposed synthetic route is feasible, and the outlined biological evaluation plan provides a clear path to elucidating its medicinal chemistry potential. This guide serves as a foundational resource to stimulate further research into this promising compound, which may ultimately lead to the development of new and improved treatments for inflammatory diseases, metabolic disorders, and other conditions.

References

- 1. Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. soci.org [soci.org]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structures, Lipophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs Diclofenac, Bromfenac and Amfenac: A Theoretical Study [scirp.org]

- 13. ovid.com [ovid.com]

- 14. researchgate.net [researchgate.net]

- 15. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of the first generation of dithiolane thiazolidinedione- and phenylacetic acid-based PPARgamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of novel dual FFA1 and PPARδ agonists possessing phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of Novel Liver X Receptor Activators by Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The medicinal chemistry of liver X receptor (LXR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of novel liver X receptor modulators based on a 1,2,4-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Liver X receptor modulators: a review of recently patented compounds (2009 - 2012) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Patent Details | Paper Digest [paperdigest.org]

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methoxyphenylacetic acid: Synthesis, Properties, and Applications

Introduction and Physicochemical Properties

6-Chloro-2-fluoro-3-methoxyphenylacetic acid, with the CAS Number 1017777-83-1, is a polysubstituted phenylacetic acid derivative.[1][2] Its structure, featuring a unique arrangement of chloro, fluoro, and methoxy groups on the phenyl ring, makes it a valuable building block in organic synthesis. The interplay of these functional groups influences its reactivity and makes it suitable for creating more complex molecules.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1017777-83-1 | [1][2] |

| Molecular Formula | C₉H₈ClFO₃ | [3] |

| Molecular Weight | 218.61 g/mol | [2] |

| Appearance | White Crystalline Solid | [2] |

| Purity | Typically ≥97% | [1] |

Historical Context and Primary Application

The history of this compound is intrinsically linked to the development of advanced agricultural chemicals. While the exact date and researchers who first synthesized this compound are not explicitly documented in readily accessible scientific literature, its emergence is noted in patents for novel herbicides. Specifically, it is a crucial precursor for the synthesis of certain 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which exhibit herbicidal activity.[4][5]

The development of this molecule was likely driven by the need for specific structural motifs in the creation of these complex herbicides. Its synthesis is a key step in the overall manufacturing process of these agricultural products.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis of this compound is not explicitly described in a singular source. However, based on the synthesis of its boronic acid precursor, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, as detailed in several patents, and general organic chemistry principles, a logical and plausible synthetic route can be constructed.

The overall synthesis can be envisioned as a two-stage process:

-

Formation of the key intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, from 2-chloro-6-fluoroanisole.

-

Conversion of the boronic acid intermediate to the final phenylacetic acid product.

Stage 1: Synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid

This stage is well-documented in the patent literature and involves the ortho-lithiation of 2-chloro-6-fluoroanisole followed by quenching with a borate ester.[4][5][6]

Experimental Protocol:

-

Reaction Setup: A solution of 2-chloro-6-fluoroanisole in a dry ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C).

-

Lithiation: A strong organolithium base, such as n-butyllithium (n-BuLi), is added dropwise to the cooled solution. The reaction is stirred at this low temperature for a period to ensure complete deprotonation at the position ortho to the fluorine atom.

-

Borylation: An electrophilic boron source, typically trimethyl borate (B(OMe)₃), is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature.

-

Workup: The reaction is quenched with an aqueous acid (e.g., hydrochloric acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid. Purification can be achieved by recrystallization.

Diagram of the Synthetic Pathway (Stage 1):

Caption: Synthesis of the boronic acid intermediate.

Stage 2: Conversion to this compound

While not explicitly detailed for this specific molecule in the surveyed literature, a common and effective method for converting an arylboronic acid to a phenylacetic acid would be through a palladium-catalyzed cross-coupling reaction with a suitable two-carbon building block, followed by hydrolysis. A plausible route would involve a Suzuki coupling with an ethyl haloacetate followed by saponification.

Experimental Protocol (Plausible Route):

-

Reaction Setup: 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate), and a suitable solvent (e.g., toluene or dioxane) are combined in a reaction vessel under an inert atmosphere.

-

Cross-Coupling: Ethyl bromoacetate is added to the mixture, and the reaction is heated to reflux for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

-

Workup and Isolation of Ester: The reaction mixture is cooled, filtered, and the solvent is removed. The resulting crude ethyl 6-chloro-2-fluoro-3-methoxyphenylacetate is purified using column chromatography.

-

Hydrolysis: The purified ester is then dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to reflux to facilitate the saponification of the ester.

-

Final Isolation: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl), leading to the precipitation of the carboxylic acid. The solid product, this compound, is collected by filtration, washed with water, and dried.

Diagram of the Synthetic Pathway (Stage 2):

Caption: Plausible conversion to the final acetic acid.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of specialized chemical intermediates in the development of high-value commercial products. While its own discovery story is not one of widespread publication, its integral role in the synthesis of modern herbicides underscores its significance in applied chemistry. The synthetic pathways, elucidated through patent literature and established chemical reactions, provide a clear roadmap for its production. Future research may focus on optimizing these synthetic routes to improve yield and reduce costs, or potentially exploring the use of this versatile building block in the synthesis of other biologically active molecules beyond the agrochemical sector.

References

- 1. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 3. aablocks.com [aablocks.com]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

The Strategic Utility of 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid in Synthetic Chemistry: A Technical Guide

Abstract

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 6-Chloro-2-fluoro-3-methoxyphenylacetic acid, a polysubstituted aromatic carboxylic acid, represents a versatile yet underexplored scaffold. Its unique substitution pattern—featuring a reactive carboxylic acid handle, a methoxy group for potential electronic modulation or demethylation, and strategically placed halogen atoms—offers a rich platform for diversification. This technical guide provides an in-depth analysis of this building block, grounded in established reactivity principles and field-proven synthetic strategies. We will explore its logical synthesis from available precursors and detail its potential in key synthetic transformations, thereby equipping researchers, chemists, and drug development professionals with the knowledge to effectively leverage its synthetic potential.

Introduction: Unveiling a Versatile Scaffold

This compound (Figure 1) is a substituted phenylacetic acid derivative. The convergence of multiple functional groups on a single phenyl ring makes it a building block of significant interest for medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 1017777-83-1 | [1] |

| Molecular Formula | C₉H₈ClFO₃ | [1] |

| Molecular Weight | 218.61 g/mol | [2] |

| Appearance | White Crystalline Solid | [2] |

Figure 1: Structure of this compound

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

-

The carboxylic acid moiety is a primary handle for classical transformations such as amide bond formation, esterification, and reduction to the corresponding alcohol.

-

The chloro and fluoro substituents offer sites for cross-coupling reactions and can significantly influence the electronic properties and metabolic stability of derivative compounds.

-

The methoxy group can be a stable ether or a latent phenol, accessible through demethylation, providing another point for modification.

This guide will illuminate the pathways to harness this multifunctionality, starting from its logical synthetic origin.

The Synthetic Genesis: From Anisole to Acetic Acid

While direct literature on the multi-step synthesis of this compound is sparse, a logical and robust pathway can be engineered from the well-documented chemistry of its precursor, 2-chloro-6-fluoroanisole . The synthesis of the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid from this anisole is extensively detailed in patent literature, providing a validated foundation for accessing the core scaffold.[2][3]

The key transformation is a highly selective ortho-lithiation (directed metalation) followed by quenching with an appropriate electrophile. The fluorine atom is a powerful ortho-directing group, making the C4 position (adjacent to the fluorine and para to the chlorine) the most acidic and thus the most likely site of deprotonation by a strong base like n-butyllithium (n-BuLi).[2][4]

Workflow for Precursor Synthesis

The following diagram outlines the established synthesis of the core substituted phenyl ring, which serves as the immediate precursor for the target acetic acid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 3. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 4. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-2-fluoro-3-methoxyphenylacetic Acid and Its Derivatives

Introduction

Substituted phenylacetic acids are a cornerstone in medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of therapeutic agents. The unique substitution pattern of 6-chloro-2-fluoro-3-methoxyphenylacetic acid, incorporating a halogen-rich aromatic core, presents a scaffold of significant interest for drug discovery and development. The strategic placement of chloro and fluoro groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The methoxy group further modulates the electronic and steric profile of the compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent derivatization into esters and amides for biological screening. Two plausible synthetic routes to the core molecule are detailed, followed by robust protocols for generating a diverse library of derivatives. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Synthetic Pathways to this compound

The synthesis of the target phenylacetic acid initiates from the commercially available 2-chloro-6-fluoroanisole. The key strategic step involves the formation of a versatile intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, which can then be elaborated to the final product through two distinct and reliable synthetic routes: the Arndt-Eistert homologation and the Willgerodt-Kindler reaction.

Diagram of Overall Synthetic Strategy

Caption: Overview of the synthetic routes to this compound and its derivatives.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

The initial step in both proposed synthetic pathways is the formation of 4-chloro-2-fluoro-3-methoxyphenylboronic acid from 2-chloro-6-fluoroanisole. This is achieved through a directed ortho-metalation followed by borylation.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

Rationale: Directed ortho-metalation using a strong lithium base like n-butyllithium (n-BuLi) is a powerful tool for the regioselective functionalization of substituted aromatic rings. The methoxy group in 2-chloro-6-fluoroanisole directs the lithiation to the adjacent position. The subsequent reaction with an electrophilic boron source, such as trimethyl borate, followed by acidic workup, yields the desired boronic acid. Anhydrous conditions and low temperatures are crucial to prevent side reactions and ensure high yields.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-fluoroanisole | 160.57 | 10.0 g | 0.0623 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 27.4 mL | 0.0685 |

| Trimethyl borate | 103.91 | 8.1 g (8.8 mL) | 0.0778 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| 2 M Hydrochloric Acid | - | As needed | - |

| Diethyl Ether | - | For extraction | - |

| Brine | - | For washing | - |

| Anhydrous Magnesium Sulfate | - | For drying | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-6-fluoroanisole (10.0 g, 0.0623 mol) and anhydrous THF (200 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 27.4 mL, 0.0685 mol) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add trimethyl borate (8.1 g, 8.8 mL, 0.0778 mol) dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford pure 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of this compound

Two effective routes from the boronic acid intermediate are presented below.

Route A: Arndt-Eistert Homologation Pathway

This route involves the conversion of the boronic acid to the corresponding benzoic acid, followed by a one-carbon chain extension using the Arndt-Eistert synthesis.

Diagram of Arndt-Eistert Pathway

Caption: Arndt-Eistert homologation route to the target phenylacetic acid.

Protocol 2A: Carboxylation of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

Rationale: The direct carboxylation of arylboronic acids represents an efficient method for the synthesis of benzoic acids. Copper-catalyzed carboxylation using carbon dioxide is an attractive, environmentally friendly option.[2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 204.40 | 5.0 g | 0.0245 |

| Copper(I) Iodide (CuI) | 190.45 | 0.23 g | 0.0012 |

| 1,10-Phenanthroline | 180.21 | 0.22 g | 0.0012 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 16.0 g | 0.0490 |

| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |

| Carbon Dioxide (CO₂) | - | Balloon | - |

| 2 M Hydrochloric Acid | - | As needed | - |

| Ethyl Acetate | - | For extraction | - |

Procedure:

-

To a dry Schlenk flask, add 4-chloro-2-fluoro-3-methoxyphenylboronic acid (5.0 g, 0.0245 mol), CuI (0.23 g, 0.0012 mol), 1,10-phenanthroline (0.22 g, 0.0012 mol), and Cs₂CO₃ (16.0 g, 0.0490 mol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF (50 mL) via syringe.

-

Evacuate and backfill the flask with CO₂ from a balloon.

-

Heat the reaction mixture at 80 °C for 24 hours under a CO₂ atmosphere.

-

Cool the reaction to room temperature and pour it into 2 M HCl (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-fluoro-3-methoxybenzoic acid.

Expected Yield: 60-75%

Protocol 2B: Arndt-Eistert Homologation

Rationale: The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.[3][4] It proceeds via the formation of an acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by silver oxide, generates a ketene that is trapped by water to yield the homologous carboxylic acid.[5][6]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-fluoro-3-methoxybenzoic acid | 206.58 | 3.0 g | 0.0145 |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.6 g (1.6 mL) | 0.0218 |

| Anhydrous Dichloromethane (DCM) | - | 30 mL | - |

| Diazomethane (ethereal solution) | 42.04 | ~0.0435 mol | ~3 eq. |

| Silver(I) Oxide (Ag₂O) | 231.74 | 0.34 g | 0.00145 |

| 1,4-Dioxane | - | 50 mL | - |

| Water | - | 10 mL | - |

Procedure:

Step 1: Acid Chloride Formation

-

In a round-bottom flask, dissolve 2-chloro-6-fluoro-3-methoxybenzoic acid (3.0 g, 0.0145 mol) in anhydrous DCM (30 mL).

-

Add thionyl chloride (2.6 g, 1.6 mL, 0.0218 mol) and a catalytic amount of DMF (2 drops).

-

Reflux the mixture for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.

Step 2: Homologation

Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve the crude acid chloride in anhydrous diethyl ether (20 mL) and cool to 0 °C.

-

Slowly add an ethereal solution of diazomethane (~3 equivalents) with stirring until the yellow color of diazomethane persists and nitrogen evolution ceases.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid.

-

Remove the solvent under reduced pressure to obtain the crude diazoketone.

-

Dissolve the crude diazoketone in 1,4-dioxane (50 mL) and water (10 mL).

-

Add silver(I) oxide (0.34 g, 0.00145 mol) and heat the mixture to 60-70 °C with stirring.

-

After gas evolution has ceased (typically 2-3 hours), cool the reaction, filter through celite to remove the silver catalyst, and concentrate the filtrate.

-

Acidify the aqueous residue with 2 M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

-

Purify by recrystallization or column chromatography.

Expected Yield: 50-65% over two steps.

Route B: Willgerodt-Kindler Reaction Pathway

This alternative route involves the conversion of the boronic acid to an acetophenone derivative, followed by the Willgerodt-Kindler reaction to form the target phenylacetic acid.

Diagram of Willgerodt-Kindler Pathway

Caption: Willgerodt-Kindler reaction route to the target phenylacetic acid.

Protocol 3A: Synthesis of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone

Rationale: A Friedel-Crafts acylation of the starting material, 2-chloro-6-fluoroanisole, provides a direct route to the required acetophenone. A strong Lewis acid like aluminum chloride is used to activate the acetylating agent (acetyl chloride).

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-fluoroanisole | 160.57 | 8.0 g | 0.0498 |

| Acetyl Chloride | 78.50 | 4.3 g (3.9 mL) | 0.0548 |

| Aluminum Chloride (AlCl₃) | 133.34 | 7.3 g | 0.0548 |

| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |

| 2 M Hydrochloric Acid | - | For quenching | - |

Procedure:

-

To a suspension of aluminum chloride (7.3 g, 0.0548 mol) in anhydrous DCM (50 mL) at 0 °C, slowly add acetyl chloride (4.3 g, 3.9 mL, 0.0548 mol).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 2-chloro-6-fluoroanisole (8.0 g, 0.0498 mol) in anhydrous DCM (50 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture slowly onto crushed ice and 2 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the residue by column chromatography to yield 1-(6-chloro-2-fluoro-3-methoxyphenyl)ethanone.

Expected Yield: 70-80%

Protocol 3B: Willgerodt-Kindler Reaction

Rationale: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-aryl-substituted carboxylic acids or their derivatives.[7][8] The reaction with sulfur and an amine (typically morpholine) forms a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[9][10]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone | 202.61 | 4.0 g | 0.0197 |

| Sulfur | 32.06 | 1.9 g | 0.0592 |

| Morpholine | 87.12 | 5.2 g (5.2 mL) | 0.0592 |

| 10% Aqueous Sodium Hydroxide | - | 100 mL | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

Procedure:

-

In a round-bottom flask, combine 1-(6-chloro-2-fluoro-3-methoxyphenyl)ethanone (4.0 g, 0.0197 mol), sulfur (1.9 g, 0.0592 mol), and morpholine (5.2 g, 5.2 mL, 0.0592 mol).

-

Heat the mixture to reflux (around 130-140 °C) and maintain for 6-8 hours.

-

Cool the reaction mixture and add 10% aqueous sodium hydroxide (100 mL).

-

Reflux the mixture for an additional 10-12 hours to hydrolyze the intermediate thioamide.

-

Cool the mixture to room temperature and wash with diethyl ether to remove any unreacted starting material and neutral byproducts.

-

Acidify the aqueous layer with concentrated HCl until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude this compound.

-

Recrystallize from a suitable solvent (e.g., toluene or aqueous ethanol) for purification.

Expected Yield: 65-75%

Part 3: Derivatization of this compound

The synthesized phenylacetic acid can be readily converted into a library of ester and amide derivatives for biological evaluation.

Protocol 4: Synthesis of Ester Derivatives

Rationale: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a straightforward method for preparing esters.

General Procedure for Esterification:

-

Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester derivative.

Protocol 5: Synthesis of Amide Derivatives

Rationale: Amide bond formation can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. Alternatively, coupling reagents can be used for a one-pot procedure.

General Procedure for Amidation via Acid Chloride:

-

Convert this compound to its acid chloride using thionyl chloride as described in Protocol 2B, Step 1.

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM.

-

Cool the solution to 0 °C and add the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the amide derivative by chromatography or recrystallization.[11]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through in-process monitoring and final product characterization.

-

Thin-Layer Chromatography (TLC): Each reaction step should be monitored by TLC to ensure the consumption of starting materials and the formation of the product before proceeding to the next step or workup.

-

Spectroscopic Analysis: The identity and purity of all intermediates and final products must be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

-

Melting Point Analysis: For solid compounds, a sharp melting point is a good indicator of purity.

By adhering to these analytical practices, researchers can have high confidence in the identity and quality of the synthesized compounds.

References

- 1. Rhodium(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters with CO2 [organic-chemistry.org]

- 2. Cu-Catalysed carboxylation of aryl boronic acids with CO2 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. scispace.com [scispace.com]

- 11. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

experimental protocol for using 6-Chloro-2-fluoro-3-methoxyphenylacetic acid in Suzuki coupling

An Application Guide for the Suzuki-Miyaura Coupling of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Advanced Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[3]

This guide addresses the specific challenges encountered when using structurally complex and electronically deactivated substrates, such as This compound . This substrate presents a trifecta of hurdles typical for advanced cross-coupling reactions:

-

A Deactivated Aryl Chloride: The C-Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle the rate-determining barrier.[4][5]

-

Steric Hindrance: The chlorine atom is flanked by ortho-substituents (fluoro and methoxy groups), which sterically encumber the palladium catalyst's approach to the C-Cl bond.[6][7]

-

Functional Group Compatibility: The presence of a carboxylic acid necessitates careful selection of a base to avoid undesirable acid-base side reactions while still effectively promoting the catalytic cycle.

This document provides a comprehensive protocol and the underlying scientific rationale for successfully employing this compound in Suzuki-Miyaura coupling reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura reaction mechanism is critical for troubleshooting and optimization. The process is a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[8]

The three key stages are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl chloride, forming a Pd(II) complex. This is typically the slowest step, especially for aryl chlorides.[1]

-

Transmetalation: The organic moiety from the organoboron species (activated by a base) is transferred to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid, which facilitates this transfer.[9][10][11]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

PART 1: Experimental Design for a Challenging Substrate

Success with this compound hinges on choosing a catalyst system powerful enough to overcome the high activation barrier of the C-Cl bond. This requires a synergistic combination of a palladium source, a specialized phosphine ligand, a suitable base, and an appropriate solvent.

Catalyst and Ligand Selection: The Key to Activating Aryl Chlorides

Standard catalysts like Pd(PPh₃)₄ are often ineffective for deactivated aryl chlorides.[12] The field has evolved to favor catalyst systems featuring bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.

-

Expertise & Experience: Bulky ligands facilitate the reductive elimination step and promote a monoligated Pd(0) species, which is highly reactive in oxidative addition. Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and enhancing its ability to break the strong C-Cl bond.[1]

For this specific substrate, highly active biarylphosphine ligands or N-heterocyclic carbenes (NHCs) are recommended.

| Ligand Class | Recommended Ligands | Rationale & Key Features | Reference |

| Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; provide high catalyst activity and stability. Excellent for sterically hindered and deactivated aryl chlorides. | [13] |

| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, even more electron-releasing than phosphines. Form very stable palladium complexes suitable for challenging couplings. | [11][14] |

| Dicyclohexylphosphines | (t-Bu)PCy₂ | Highly effective for coupling deactivated aryl chlorides due to their electron-rich and bulky nature. | [5] |

Authoritative Grounding: The development of these advanced ligands, particularly by the Buchwald and Nolan groups, has revolutionized the scope of Suzuki-Miyaura couplings, making the use of inexpensive and abundant aryl chlorides routine.[11][13]

The Role of the Base and Solvent System

The choice of base and solvent is interdependent and critical for reaction success.

-

Base Selection: The base activates the boronic acid to form a boronate "ate" complex, which is necessary for transmetalation.[10] For a substrate with a carboxylic acid, a moderately strong inorganic base is preferred to minimize deprotonation of the desired product while still facilitating the reaction.

-

Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings. It is strong enough to promote the reaction but generally compatible with a wide range of functional groups.

-

Carbonates (Cs₂CO₃, K₂CO₃): Also widely used. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[9]

-

-

Solvent System: The solvent must solubilize the reactants and facilitate the interaction of organic and inorganic components. Anhydrous polar aprotic solvents are typically used.

-

Dioxane, Toluene, or THF: These are common choices. A mixture including water (e.g., dioxane/water) can sometimes accelerate the reaction, though care must be taken to avoid protodeboronation (hydrolysis of the boronic acid).[1][15] The effect of solvent can be complex and may influence reaction selectivity.[16][17]

-

PART 2: Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials and Reagents

| Reagent | Purpose | Suggested Grade/Purity | Stoichiometry |

| This compound | Aryl Halide | >97% | 1.0 equiv |

| Arylboronic Acid | Coupling Partner | >98% | 1.2–1.5 equiv |

| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | >98% | 1–2 mol % |

| SPhos or XPhos | Ligand | >98% | 2–4 mol % |

| K₃PO₄ (anhydrous, powdered) | Base | >99% | 2.0–3.0 equiv |

| 1,4-Dioxane or Toluene | Solvent | Anhydrous, <50 ppm H₂O | ~0.1–0.5 M |

Step-by-Step Methodology